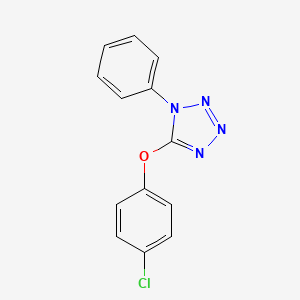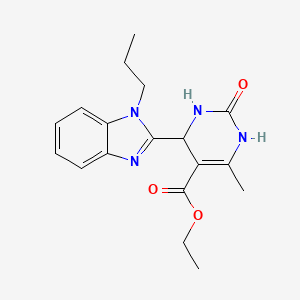![molecular formula C16H11ClN2O2S B11490450 7-Chloro-4-[(4-nitrobenzyl)sulfanyl]quinoline](/img/structure/B11490450.png)
7-Chloro-4-[(4-nitrobenzyl)sulfanyl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-4-[(4-nitrobenzyl)sulfanyl]quinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties. This particular compound features a chloro group at the 7-position and a sulfanyl group linked to a nitrobenzyl moiety at the 4-position, which contributes to its unique chemical and biological characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-[(4-nitrobenzyl)sulfanyl]quinoline typically involves a multi-step process:
Starting Material Preparation: The synthesis begins with the preparation of 7-chloroquinoline, which can be obtained through the chlorination of quinoline.
Formation of 4-Nitrobenzyl Chloride: 4-Nitrotoluene is chlorinated to form 4-nitrobenzyl chloride.
Nucleophilic Substitution Reaction: The key step involves the nucleophilic substitution of 7-chloroquinoline with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. This reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
7-Chloro-4-[(4-nitrobenzyl)sulfanyl]quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group at the 7-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of 7-chloro-4-[(4-aminobenzyl)sulfanyl]quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 7-Chloro-4-[(4-nitrobenzyl)sulfanyl]quinoline is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has shown promise in antimicrobial and antimalarial studies. Its ability to inhibit the growth of certain bacteria and parasites makes it a candidate for further research in developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being investigated for their potential anticancer properties. The presence of the nitrobenzyl and sulfanyl groups contributes to its ability to interact with biological targets, potentially leading to the development of new cancer treatments.
Industry
Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials that require specific chemical properties provided by the quinoline structure.
作用机制
The mechanism of action of 7-Chloro-4-[(4-nitrobenzyl)sulfanyl]quinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The sulfanyl group may interact with thiol-containing enzymes, inhibiting their activity. These interactions disrupt essential biological processes, leading to the compound’s antimicrobial and anticancer effects.
相似化合物的比较
Similar Compounds
7-Chloro-4-[(4-aminobenzyl)sulfanyl]quinoline: Similar structure but with an amino group instead of a nitro group.
7-Chloro-4-[(4-methylbenzyl)sulfanyl]quinoline: Similar structure but with a methyl group instead of a nitro group.
7-Chloro-4-[(4-hydroxybenzyl)sulfanyl]quinoline: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
7-Chloro-4-[(4-nitrobenzyl)sulfanyl]quinoline is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The combination of the chloro, nitrobenzyl, and sulfanyl groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C16H11ClN2O2S |
|---|---|
分子量 |
330.8 g/mol |
IUPAC 名称 |
7-chloro-4-[(4-nitrophenyl)methylsulfanyl]quinoline |
InChI |
InChI=1S/C16H11ClN2O2S/c17-12-3-6-14-15(9-12)18-8-7-16(14)22-10-11-1-4-13(5-2-11)19(20)21/h1-9H,10H2 |
InChI 键 |
RBXLHHRLKOUMOO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CSC2=C3C=CC(=CC3=NC=C2)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(1-adamantylamino)carbonyl]phenyl}-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamide](/img/structure/B11490368.png)
![3-(4-Fluorophenyl)-7-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11490376.png)
![2,6-difluoro-N-({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}carbamoyl)benzamide](/img/structure/B11490377.png)
![3,5-dimethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B11490383.png)
![1-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine](/img/structure/B11490391.png)

![1-Naphthalen-1-yl-3-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]urea](/img/structure/B11490395.png)
![N-[1-butyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-3-phenylpropanamide](/img/structure/B11490406.png)
![2-chloro-N-[1-(furan-2-ylmethyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide](/img/structure/B11490413.png)
![N-(2-hydroxy-2-phenylethyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11490421.png)
![3-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11490424.png)
![3-[4-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11490433.png)


